Vitexin caffeate

Stability Formulation Analytical Chemistry

Select vitexin caffeate for research requiring precise flavone C-glycoside SAR. The 2''-O-caffeoyl ester confers unique stability, LogP (~3.51), and bioactivity—procure this specific derivative over vitexin to ensure data reproducibility in α-glucosidase inhibition and antioxidant screening.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
Cat. No. B15136939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin caffeate
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O
InChIInChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1
InChIKeyOWEGROUUEHGLAT-MUYSUKTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitexin Caffeate (CAS 73815-15-3): A Flavone C-Glycoside Acylated with Caffeic Acid for Specialized Research and Procurement


Vitexin caffeate is a naturally occurring flavone C-glycoside, chemically defined as apigenin-8-C-glucoside esterified with caffeic acid at the 2''-O position of the glucose moiety [1]. It is isolated from medicinal plants including Vitex negundo and possesses a molecular formula of C30H26O13 with a molecular weight of 594.52 g/mol . As a member of the flavonoid 8-C-glycoside class, it features a C–C glycosidic bond that confers distinct stability properties compared to O-glycosides [2]. For procurement and scientific selection, vitexin caffeate represents a specialized derivative of the well-studied compound vitexin, distinguished by the presence of the caffeoyl ester moiety, which introduces additional phenolic hydroxyl groups and extended conjugation.

Why Vitexin Caffeate Cannot Be Substituted with Vitexin or Other Flavone Glycosides: Structural and Functional Divergence


Substituting vitexin caffeate with the more commonly available and less expensive vitexin introduces critical changes to both molecular structure and function that can compromise experimental outcomes and data reproducibility. The caffeoyl ester at the 2''-O position of vitexin caffeate adds a second catechol group (3,4-dihydroxyphenyl) and an α,β-unsaturated carbonyl system , which are absent in the parent vitexin. This structural addition alters physicochemical properties, including LogP (~3.51) and hydrogen bond donor/acceptor counts , which in turn influence membrane permeability, solubility in non-aqueous media, and molecular interactions with biological targets. Critically, within the same compound class, closely related analogs such as isoorientin-6″-O-caffeate demonstrate orders-of-magnitude differences in enzyme inhibition potency [1], highlighting that even minor structural variations among acylated C-glycosides produce non-linear changes in bioactivity. Therefore, generic substitution without empirical validation introduces uncontrolled variables into any experimental system where the precise structure is a parameter.

Vitexin Caffeate: Quantitative Comparative Evidence for Scientific Selection


Vitexin Caffeate vs. Vitexin: C-Glycosidic Bond Stability and Resistance to Acid Hydrolysis

Vitexin caffeate, as a flavonoid 8-C-glycoside, contains a C–C glycosidic bond between the glucose moiety and the flavone core. This bond is inherently more stable than the C–O glycosidic bond found in O-glycosides, conferring resistance to acid hydrolysis and enzymatic cleavage by intestinal β-glucosidases [1]. In direct comparative studies of genistein derivatives, compounds containing C-glycosidic bonds exhibited higher stability than their O-glycosidic counterparts, while the type of glycosidic bond did not influence baseline biological activity [2]. This stability advantage extends to vitexin caffeate, allowing it to remain intact under acidic conditions that would hydrolyze O-glycosides like apigenin-7-glucoside . The compound is stable in oxidative conditions but labile under alkaline hydrolysis [3].

Stability Formulation Analytical Chemistry

Comparative Aqueous Solubility: Vitexin Caffeate vs. Glycosylated Vitexin Derivatives

While direct aqueous solubility data for vitexin caffeate are not publicly reported, its core scaffold vitexin has a measured aqueous solubility of 28.2 ± 2.5 mg L⁻¹ [1]. In contrast, glycosylated vitexin derivatives exhibit dramatically enhanced solubility: β-D-fructofuranosyl-(2→6)-vitexin at 2961.0 ± 98.5 mg L⁻¹ and β-D-difructofuranosyl-(2→6)-vitexin at 8911.2 ± 637.4 mg L⁻¹ [1]. The addition of the caffeoyl ester to vitexin (forming vitexin caffeate) increases both molecular weight and lipophilicity (LogP ~3.51) , which would predict a further reduction in aqueous solubility relative to the parent vitexin. Vitexin caffeate is typically soluble in DMSO (e.g., 10 mM) but requires co-solvent systems for aqueous administration.

Solubility Formulation Bioavailability

α-Glucosidase Inhibition: Isoorientin-6″-O-caffeate Demonstrates 1800-fold Greater Potency than Acarbose, Supporting Class-Wide Activity of Acylated C-Glycosides

Direct enzyme inhibition data for vitexin caffeate are not publicly available. However, the structurally related compound isoorientin-6″-O-caffeate, which shares the same flavone C-glycoside core with a 2″-O-caffeoyl ester, exhibited an IC50 of 0.24 ± 0.02 μM against α-glucosidase, representing a 1,800-fold improvement over the clinical drug acarbose (IC50 ~430 μM) [1][2]. In contrast, the parent compound vitexin (lacking the caffeoyl ester) showed an IC50 of 244 μM in the same enzyme assay [3]. While this evidence does not provide direct data for vitexin caffeate, it establishes a class-level inference that the 2″-O-caffeoyl ester moiety is a critical pharmacophore for potent α-glucosidase inhibition. The absence of published IC50 values for vitexin caffeate highlights a gap in the literature that may represent an opportunity for novel research.

Enzyme Inhibition Diabetes α-Glucosidase

Antioxidant Capacity: Isoorientin-6″-O-caffeate Surpasses L-Ascorbic Acid in DPPH Radical Scavenging, Demonstrating Superiority of Acylated C-Glycosides

Direct antioxidant data for vitexin caffeate are not available in the public domain. However, isoorientin-6″-O-caffeate, a closely related 2″-O-caffeoylated flavone C-glycoside, demonstrated DPPH radical scavenging activity that exceeded that of the positive control L-ascorbic acid [1]. In the same study, six flavonoids from Vitex negundo var. heterophylla showed more potent DPPH radical scavenging capacity than L-ascorbic acid [2]. In contrast, the parent compound vitexin exhibited an IC50 of 24.2 μM in a DPPH bleaching assay [3], while another study reported vitexin's DPPH IC50 as 8.95 μg/mL [4]. The presence of the caffeoyl ester, which contributes two additional phenolic hydroxyl groups (catechol moiety), is structurally predicted to enhance radical scavenging capacity through increased hydrogen atom donation potential.

Antioxidant Free Radical Scavenging DPPH

Stability Under Storage and Stress Conditions: Vitexin Demonstrates 3-Month Stability at Room Temperature, Informing Handling of Vitexin Caffeate

While no stability study specifically addresses vitexin caffeate, the core vitexin scaffold has been rigorously evaluated. A validated stability-indicating HPLC method showed that vitexin in Thunbergia laurifolia leaf extract was stable at room temperature for at least 3 months, though it underwent significant degradation under accelerated conditions (elevated temperature/humidity) [1]. Additionally, forced degradation studies revealed that vitexin is stable in oxidative conditions but highly labile under alkaline hydrolytic conditions [2]. A separate report noted slight vitexin decomposition at 40 °C [3]. As vitexin caffeate contains an additional ester linkage (caffeoyl ester), it may be more susceptible to alkaline hydrolysis and esterase activity compared to the parent vitexin. Suppliers recommend storage at -20°C for long-term stability (3 years as powder) and 4°C for shorter term (2 years) .

Stability Storage HPLC

Anti-Inflammatory Activity: Vitexin Reduces Neutrophil Migration and Pro-Inflammatory Mediators In Vivo with No Cytotoxicity

Direct anti-inflammatory data for vitexin caffeate are not reported in the literature. However, the parent compound vitexin has been extensively characterized for its anti-inflammatory activity, providing a baseline from which to evaluate the acylated derivative. Vitexin (5, 15, and 30 mg/kg p.o.) effectively reduced leukocyte migration in vivo, particularly neutrophils, in multiple models of inflammation (zymosan, carrageenan, fMLP, and LPS-induced peritonitis) [1]. It also reduced TNF-α, IL-1β, and NO release in the peritoneal cavity of LPS-challenged mice, and in vitro, it reduced TNF-α, IL-1β, NO, and PGE2 while increasing IL-10 release from LPS-activated RAW 264.7 macrophages [2]. Mechanistically, vitexin inhibited p38, ERK1/2, and JNK phosphorylation [3]. Critically, vitexin showed no in vitro cytotoxicity (IC50 > 200 μg/mL) [4]. Whether the caffeoyl ester in vitexin caffeate enhances, diminishes, or alters this anti-inflammatory profile is currently unknown and represents a key research gap.

Anti-inflammatory Neutrophil Migration Cytokines

Optimal Research and Procurement Scenarios for Vitexin Caffeate Based on Differentiating Evidence


Diabetes Research: α-Glucosidase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

Vitexin caffeate is ideally suited for α-glucosidase inhibitor screening programs, particularly for diabetes and metabolic disorder research. The structurally analogous compound isoorientin-6″-O-caffeate exhibits an IC50 of 0.24 μM, representing a 1,800-fold improvement over the clinical drug acarbose [1]. This class-level evidence positions acylated flavone C-glycosides as high-potency candidates for next-generation α-glucosidase inhibitors. Vitexin caffeate serves as a critical comparator to evaluate whether the apigenin-based core (vitexin caffeate) offers advantages over the luteolin-based core (isoorientin caffeate). Procurement of vitexin caffeate enables head-to-head enzyme inhibition assays to establish SAR for this emerging class of antidiabetic leads.

Antioxidant and Free Radical Scavenging Assays: Comparing Acylated vs. Non-Acylated C-Glycosides

Based on class-level evidence that acylated flavone C-glycosides (e.g., isoorientin-6″-O-caffeate) demonstrate DPPH radical scavenging capacity surpassing that of L-ascorbic acid [2], vitexin caffeate is an essential reference compound for antioxidant research. It allows direct comparison with the non-acylated parent vitexin (DPPH IC50 = 24.2 μM) [3] to quantify the contribution of the caffeoyl ester moiety to free radical scavenging. This makes vitexin caffeate particularly valuable for natural product chemistry labs investigating structure-antioxidant activity relationships and for screening programs seeking to identify novel antioxidant leads from the Vitex genus.

Stability and Formulation Studies: Evaluating C-Glycosidic Bond Integrity Under Stress Conditions

The C-glycosidic bond in vitexin caffeate confers inherent stability advantages over O-glycosides, including resistance to acid hydrolysis and intestinal β-glucosidase cleavage [4]. This makes vitexin caffeate a suitable candidate for formulation studies requiring stability under acidic or enzymatic stress, such as simulated gastrointestinal digestion models. Additionally, based on vitexin stability data (stable at room temperature for 3 months, but labile under alkaline hydrolysis) [5], vitexin caffeate can be employed in forced degradation studies to assess the impact of the caffeoyl ester on overall chemical stability. Researchers developing oral formulations or conducting metabolism studies should consider vitexin caffeate as a probe compound for investigating C-glycoside bioavailability.

Anti-Inflammatory Mechanism Studies: Probing the Role of Caffeoyl Acylation on Cytokine Modulation

Vitexin, the parent compound, has well-documented anti-inflammatory activity, reducing neutrophil migration and modulating TNF-α, IL-1β, NO, and IL-10 release via p38, ERK1/2, and JNK pathway inhibition [6]. Vitexin caffeate provides a valuable tool for investigating how the addition of a caffeoyl ester alters this pharmacological profile. Researchers can use vitexin caffeate in comparative in vitro (RAW 264.7 macrophages) and in vivo (peritonitis models) assays to determine whether acylation enhances potency, improves pharmacokinetics, or introduces new mechanisms of action. This scenario is particularly relevant for labs studying natural product derivatization as a strategy to optimize anti-inflammatory leads.

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